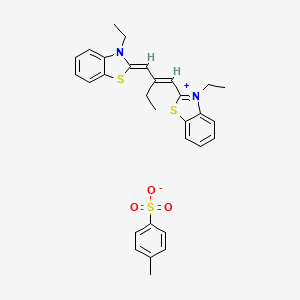

3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate

説明

2. 製法

合成経路と反応条件

3-エチル-2-(2-((3-エチル-3H-ベンゾチアゾール-2-イリデン)メチル)ブタ-1-エニル)ベンゾチアゾリウム p-トルエンスルホネートの合成は、通常、以下の手順で行われます。

ベンゾチアゾリウム塩の生成: 最初のステップは、塩基性条件下で2-メルカプトベンゾチアゾールとアルキルハライドを反応させることによって、ベンゾチアゾリウム塩を生成することです。

縮合反応: 次に、ベンゾチアゾリウム塩をアルデヒドと縮合反応させて、中間体を生成します。

最終的なカップリング: 中間体は、別のベンゾチアゾリウム塩とカップリング反応させて、最終生成物を生成します。

工業生産方法

工業的な設定では、この化合物の生産には以下が含まれる場合があります。

大型反応器: 制御された温度と圧力条件下で、縮合反応とカップリング反応を実施するために、大型反応器を使用します。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度と高収率が保証されます。

特性

CAS番号 |

77737-19-0 |

|---|---|

分子式 |

C30H32N2O3S3 |

分子量 |

564.8 g/mol |

IUPAC名 |

(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;4-methylbenzenesulfonate |

InChI |

InChI=1S/C23H25N2S2.C7H8O3S/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;1-6-2-4-7(5-3-6)11(8,9)10/h7-16H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChIキー |

SLSUKXBQBDQRTK-UHFFFAOYSA-M |

異性体SMILES |

CC/C(=C\C1=[N+](C2=CC=CC=C2S1)CC)/C=C\3/N(C4=CC=CC=C4S3)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

正規SMILES |

CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)C=C3N(C4=CC=CC=C4S3)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate typically involves the following steps:

Formation of Benzothiazolium Salt: The initial step involves the formation of the benzothiazolium salt by reacting 2-mercaptobenzothiazole with an alkyl halide under basic conditions.

Condensation Reaction: The benzothiazolium salt is then subjected to a condensation reaction with an aldehyde to form the intermediate compound.

Final Coupling: The intermediate compound undergoes a coupling reaction with another benzothiazolium salt to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and coupling reactions under controlled temperature and pressure conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

化学反応の分析

4. 科学研究用途

3-エチル-2-(2-((3-エチル-3H-ベンゾチアゾール-2-イリデン)メチル)ブタ-1-エニル)ベンゾチアゾリウム p-トルエンスルホネートは、以下を含む幅広い科学研究用途を持っています。

化学: 有機合成における試薬として、および他の複雑な分子の合成の前駆体として使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。

医学: 特に新薬開発において、潜在的な治療用途について研究されています。

工業: 染料、顔料、その他の工業用化学品の製造に使用されます。

科学的研究の応用

3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

6. 類似の化合物との比較

類似の化合物

- 3-エチル-2-(2-((3-エチル-3H-ベンゾチアゾール-2-イリデン)メチル)ブタ-1-エニル)ベンゾチアゾリウム ヨウ化物

- 5-クロロ-2-(2-((5-クロロ-3-エチル-3H-ベンゾチアゾール-2-イリデン)メチル)ブタ-1-エニル)-3-エチルベンゾチアゾリウム 臭化物

独自性

3-エチル-2-(2-((3-エチル-3H-ベンゾチアゾール-2-イリデン)メチル)ブタ-1-エニル)ベンゾチアゾリウム p-トルエンスルホネートは、その特定の構造配置によりユニークであり、他の類似の化合物と比較して、異なる化学的性質と反応性を示します。その2つのベンゾチアゾリウム環とp-トルエンスルホネート基の存在は、さまざまな化学反応や用途におけるそのユニークな挙動に貢献しています。

類似化合物との比較

Similar Compounds

- 3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium iodide

- 5-Chloro-2-(2-((5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-3-ethylbenzothiazolium bromide

Uniqueness

3-Ethyl-2-(2-((3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)benzothiazolium p-toluenesulphonate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its dual benzothiazolium rings and the presence of the p-toluenesulphonate group contribute to its unique behavior in various chemical reactions and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。